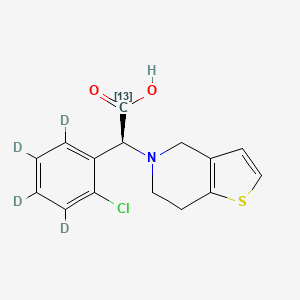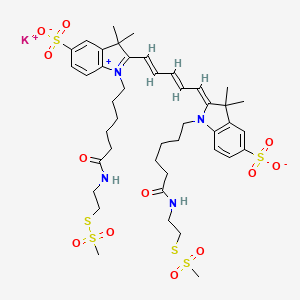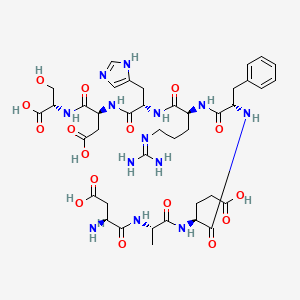![molecular formula C29H33N3O4 B12369535 N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)
N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide typically involves multiple steps, including the formation of the indole core, functionalization of the aromatic ring, and introduction of the adamantylmethyl group. Common reagents and conditions used in these reactions may include:
Formation of Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Functionalization of Aromatic Ring: Introduction of the hydroxycarbamoyl and methoxy groups can be done through electrophilic aromatic substitution reactions.
Introduction of Adamantylmethyl Group: This step may involve alkylation reactions using adamantylmethyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
相似化合物的比较
Similar Compounds
N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide: can be compared with other indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other indole derivatives.
属性
分子式 |
C29H33N3O4 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide |
InChI |
InChI=1S/C29H33N3O4/c1-36-26-11-18(2-4-24(26)28(34)31-35)16-32-7-6-22-12-23(3-5-25(22)32)27(33)30-17-29-13-19-8-20(14-29)10-21(9-19)15-29/h2-7,11-12,19-21,35H,8-10,13-17H2,1H3,(H,30,33)(H,31,34) |
InChI 键 |
JJMWRKOHPNUEJN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CN2C=CC3=C2C=CC(=C3)C(=O)NCC45CC6CC(C4)CC(C6)C5)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)



